molecular formula C21H17Cl2N3O5 B2389681 Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-54-1

Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2389681
CAS No.: 899733-54-1
M. Wt: 462.28
InChI Key: SQOWWQMYPOUUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a dihydropyridazine core substituted with two chlorinated aryl groups: a 2-chlorophenyl at position 1 and a 4-chlorophenyl linked via an amino-oxoethoxy moiety at position 2. The ethyl carboxylate group at position 3 enhances its solubility and modulates electronic properties.

Properties

IUPAC Name

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O5/c1-2-30-21(29)20-17(31-12-18(27)24-14-9-7-13(22)8-10-14)11-19(28)26(25-20)16-6-4-3-5-15(16)23/h3-11H,2,12H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOWWQMYPOUUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of chlorophenyl and ethoxy groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics provide insights into its mode of action.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

A closely related compound, Ethyl 4-[2-((4-ethoxyphenyl)amino)-2-oxoethoxy]-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (), differs in substituents:

  • Position 1 : p-tolyl (4-methylphenyl) instead of 2-chlorophenyl.
  • Position 4 : 4-ethoxyphenyl instead of 4-chlorophenyl.

Key implications:

  • Electron-withdrawing vs.
  • Lipophilicity : Chlorine substituents likely increase logP values, enhancing membrane permeability but reducing aqueous solubility relative to methyl or ethoxy groups .

NMR Spectral Analysis

highlights the utility of NMR in comparing structural analogues. For instance, chemical shift differences in regions A (positions 39–44) and B (positions 29–36) of similar compounds correlate with substituent-induced changes in the chemical environment . Applying this to the target compound:

  • The 2-chlorophenyl group may deshield nearby protons, causing downfield shifts in region A.
  • The 4-chlorophenylamino-oxoethoxy chain could alter hydrogen bonding or steric interactions, affecting shifts in region B .

Crystallographic and Conformational Insights

Crystallographic tools like SHELX and ORTEP () enable precise structural comparisons. For example:

  • Ring puckering : The dihydropyridazine core’s conformation can be quantified using Cremer-Pople coordinates (). Chlorophenyl substituents may induce distinct puckering amplitudes (qm) or phase angles (θ) compared to methyl or ethoxy groups, altering the molecule’s 3D shape .
  • Intermolecular interactions : Chlorine’s electronegativity may promote halogen bonding in crystal packing, unlike the van der Waals interactions seen with p-tolyl groups .

Tabulated Comparison of Key Features

Property Target Compound Analogue ()
Position 1 Substituent 2-chlorophenyl (electron-withdrawing) p-tolyl (electron-donating)
Position 4 Substituent 4-chlorophenylamino-oxoethoxy (polar, hydrogen-bonding potential) 4-ethoxyphenylamino-oxoethoxy (less polar, steric bulk)
Predicted logP Higher (due to Cl) Lower (due to methyl and ethoxy)
Crystallographic Features Potential halogen bonding; distinct ring puckering Van der Waals interactions; possible planar puckering
Bioactivity Potential Enhanced target affinity but possible cytotoxicity Improved solubility but reduced potency

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antibacterial, antioxidant, and enzyme inhibition properties, as well as its synthesis and structure-activity relationships.

Synthesis and Chemical Structure

The synthesis of this compound involves multi-step chemical reactions, typically starting from simpler precursors. The structural formula can be represented as follows:

C19H18Cl2N4O4\text{C}_{19}\text{H}_{18}\text{Cl}_{2}\text{N}_{4}\text{O}_4

This compound contains key functional groups such as carboxylate and amine moieties, which may contribute to its biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH and ABTS methods indicated that it possesses notable free radical scavenging capabilities. The effectiveness was quantified with EC50 values, demonstrating strong antioxidant potential compared to standard controls .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated. For example, it has shown promising results in inhibiting α-glycosidase and α-amylase activities, which are crucial in carbohydrate metabolism. The IC50 values for these enzymes were reported at 0.07 mM and 0.21 mM respectively, indicating a higher potency than some existing antidiabetic agents .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be linked to its structural features:

Structural FeatureBiological Activity
Chloro groups Enhance antibacterial activity
Amine functionality Contributes to enzyme inhibition
Carboxylate moiety Essential for antioxidant properties

Case Studies

Several case studies have explored the efficacy of related compounds in therapeutic settings:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound effectively reduced bacterial load in infected models, suggesting potential for development as an antibiotic .
  • Antioxidant Potential : Research indicated that these compounds could mitigate oxidative stress in cellular models, providing insights into their possible application in managing oxidative stress-related diseases .

Q & A

Q. What are the key steps in synthesizing this pyridazine derivative?

Methodological Answer : The synthesis involves:

Nucleophilic substitution : Reacting a chlorophenyl precursor with an amine-containing intermediate to introduce the (4-chlorophenyl)amino group .

Esterification : Using ethanol under reflux to form the ethyl carboxylate moiety .

Cyclization : Heating in polar solvents (e.g., DMF) to form the dihydropyridazine ring .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Q. Key Conditions :

  • Temperature: 60–80°C for cyclization .
  • Catalysts: Triethylamine for deprotonation during amide bond formation .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, ester carbonyl at ~170 ppm) .
  • IR : Confirms carbonyl groups (C=O stretch at 1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 474.05) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the dihydropyridazine ring (using SHELX for refinement) .

Advanced Research Questions

Q. How can synthetic yield be optimized when substituents vary (e.g., chloro vs. fluoro groups)?

Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Factors : Solvent polarity, temperature, and stoichiometry of amine reactants.
  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., ethanol at 70°C improves yield by 15% for chloro-substituted analogs) .

Q. Case Study :

SubstituentOptimal SolventYield (%)
4-ClEthanol78
4-FDMF65
Data from

Q. How are crystallographic disorders resolved in X-ray structures of this compound?

Methodological Answer :

Data Collection : High-resolution (<1.0 Å) datasets reduce noise .

SHELXL Refinement :

  • Use PART instructions to model disordered atoms (e.g., ethyl or chlorophenyl groups).
  • Apply ISOR restraints to stabilize thermal parameters .

Validation : Check R-factor convergence (<0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Example : A study resolved 31.6% disorder in a chlorophenyl ring using occupancy refinement in SHELX .

Q. How to analyze structure-activity relationships (SAR) when biological data conflicts across studies?

Methodological Answer :

Meta-Analysis : Compare IC₅₀ values against substituent electronic profiles (Hammett σ constants) .

Molecular Dynamics : Simulate binding to target enzymes (e.g., kinases) to identify steric clashes from chlorophenyl groups .

Contradiction Resolution :

  • Test purity (HPLC >95%) to rule out impurity effects .
  • Validate assay conditions (e.g., pH 7.4 vs. 6.8 alters protonation states) .

Q. SAR Table :

Substituent (R)IC₅₀ (μM)LogP
4-Cl0.453.2
4-F1.202.8
Data from

Q. What computational methods predict electronic properties relevant to reactivity?

Methodological Answer :

  • DFT Calculations :
    • Basis Set: B3LYP/6-311+G(d,p) for optimized geometries.
    • Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD Simulations : Solvent models (e.g., SPC/E water) assess solubility and aggregation trends .

Example : DFT revealed a 0.3 eV LUMO lowering in chloro-substituted analogs, enhancing electrophilicity .

Q. How to address conflicting solubility data in different solvent systems?

Methodological Answer :

Solvent Screening : Use the Hildebrand solubility parameter (δ) to rank solvents (e.g., δ = 23.5 MPa¹/² for DMSO vs. 14.3 for hexane) .

Controlled Experiments :

  • Measure solubility at 25°C under inert atmosphere to prevent hydrolysis.
  • Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .

Q. How to apply Cremer-Pople parameters for analyzing ring puckering in crystallographic studies?

Methodological Answer :

Calculate Puckering Amplitudes (Q) :

  • For the dihydropyridazine ring, use Q=25i=15zi2Q = \sqrt{\frac{2}{5} \sum_{i=1}^{5} z_i^2}, where ziz_i are deviations from the mean plane .

Phase Angles (θ, φ) : Classify puckering modes (e.g., envelope vs. half-chair) .

Example : A study reported Q=0.477A˚Q = 0.477 \, \text{Å}, θ = 50.6°, indicating a half-chair conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.